5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl substituents introduced via tert-butyl bromide . Industrial production methods may involve continuous feeding of reagents to control the reaction and minimize by-products .
Chemical Reactions Analysis
5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional fused ring systems through intramolecular cyclization.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
5-bromo-2-tert-butylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-12-6-8-7(11)4-5-14(8)13-9/h4-6H,1-3H3 |
InChI Key |
TWRLGIKOVSOQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C=CC(=C2C=N1)Br |
Origin of Product |
United States |
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